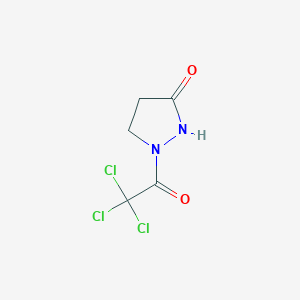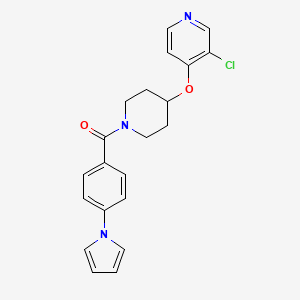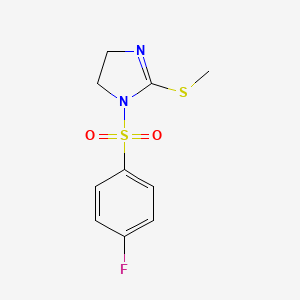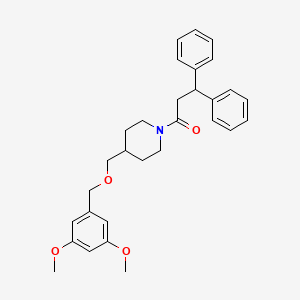
8-Bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-Bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline (8-Br-7-F-THIQ) is a chemical compound that belongs to the class of tetrahydroisoquinolines. It is a synthetic compound that has shown potential in scientific research as a tool for studying the mechanism of action and physiological effects of various neurotransmitters in the central nervous system.
Scientific Research Applications
Synthesis of 8-Bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline Derivatives
- Research has revealed a synthesis route for 8-fluoro-3,4-dihydroisoquinoline, a precursor for various tetrahydroisoquinoline derivatives. These derivatives are potential building blocks for drugs targeting the central nervous system. The synthesis involves ortho-lithiation reactions and subsequent transformations (Hargitai et al., 2018).
Brominated Tetrahydroisoquinolines from Red Algae
- A study isolated new brominated 1,2,3,4-tetrahydroisoquinolines from the red alga Rhodomela confervoides. These compounds were semi-synthesized using a brominated tyrosine derivative as the starting material. This highlights the natural occurrence and potential biological relevance of brominated tetrahydroisoquinolines (Ma et al., 2007).
Reductive Amination for Tetrahydroisoquinoline Synthesis
- The synthesis of various tetrahydroisoquinolines, including 7-bromo-1,2,3,4-tetrahydroisoquinoline, has been described. The process involves the lithiation of certain amines followed by formylation and reductive amination. This study provides insights into the chemical synthesis and transformations of brominated tetrahydroisoquinolines (Zlatoidský & Gabos, 2009).
Crystal Structures and Spectral Characterization
Crystal Structures and In Vitro Cytotoxic Studies
- A study on 8-hydroxyquinoline derivatives, including brominated compounds, delved into their crystal structures, spectral characterization, and in vitro cytotoxic studies. These compounds showed enhanced antiproliferative activity against certain cancer cell lines, indicating their potential in medicinal applications (Kotian et al., 2021).
Drug Discovery and Synthesis Optimization
Telescoping Process in Drug Discoveries
- The telescoping process was introduced in the synthesis of a key intermediate used in drug discoveries. This improved method reduced the number of isolation processes and increased the total yield of the compound, demonstrating the importance of optimizing synthesis routes in drug development (Nishimura & Saitoh, 2016).
Medicinal Applications
Inhibitors of CNS Epinephrine Biosynthesis
- Research on (R)-(+)-3-fluoromethyl-7-(N-substituted aminosulfonyl)-1,2,3,4-tetrahydroisoquinolines has shown their potential as potent and selective inhibitors of phenylethanolamine N-methyltransferase (PNMT). This indicates their relevance in medicinal chemistry, particularly in the context of central nervous system disorders (Grunewald et al., 2005).
properties
IUPAC Name |
8-bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFN/c10-9-7-5-12-4-3-6(7)1-2-8(9)11/h1-2,12H,3-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRDJZKIRJUTAER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CC(=C2Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline | |
CAS RN |
1780581-08-9 |
Source


|
| Record name | 8-bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,7-dimethylpyrido[2,3-d]pyrimidin-2-amine](/img/structure/B2479601.png)
![2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide](/img/structure/B2479603.png)

![N,N'-di(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)hexane-1,6-diamine](/img/structure/B2479606.png)




![N-(4-ethylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)-N-(pyridin-4-ylmethyl)butanamide](/img/structure/B2479614.png)
![2-{2-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}-N-methyl-N-phenylacetamide](/img/structure/B2479615.png)
![3-butoxy-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2479617.png)
![2-[3-(4-chlorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2479619.png)
![N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(4-propoxyphenyl)propanamide](/img/structure/B2479621.png)